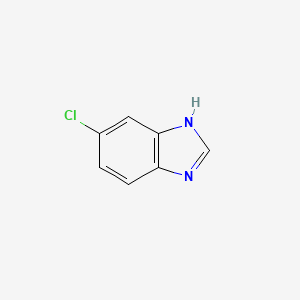

5-Chlorobenzimidazole

Description

The exact mass of the compound 5-Chloro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3059. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLOLMQJDLMZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197623 | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-82-5 | |

| Record name | 5-Chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4887-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1H-benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD5Z88KWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorobenzimidazole (CAS: 4887-82-5)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 5-Chlorobenzimidazole, a pivotal heterocyclic compound. Its unique structure, featuring a benzimidazole core with a chlorine substituent at the 5-position, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules and functional materials. We will delve into its fundamental properties, synthesis, biological significance, analytical characterization, and safe handling protocols, providing field-proven insights to support your research and development endeavors.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The chlorine atom at the 5-position significantly influences the molecule's electronic distribution, increasing its lipophilicity compared to unsubstituted benzimidazole. This characteristic can enhance its ability to penetrate biological membranes, a desirable trait for pharmaceutical applications. The compound is typically a stable, crystalline solid at room temperature, facilitating its storage and handling.

| Property | Value | Source(s) |

| CAS Number | 4887-82-5 | |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 118-122 °C (lit.) or 128-134 °C (lit.) | |

| Purity | ≥ 96-99% (HPLC) | |

| SMILES | Clc1ccc2[nH]cnc2c1 | |

| InChI Key | NKLOLMQJDLMZRE-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a one-carbon synthon like an aldehyde, acid, or urea. A common and reliable method for synthesizing halo-substituted benzimidazoles proceeds via the Phillips-Ladenburg synthesis, which involves the reaction of the appropriate o-phenylenediamine with a carboxylic acid or its derivative.

Below is a representative, detailed protocol for the synthesis of this compound from 4-chloro-o-phenylenediamine and formic acid.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize this compound through the acid-catalyzed condensation of 4-chloro-o-phenylenediamine and formic acid.

Materials:

-

4-chloro-o-phenylenediamine

-

Formic acid (~98%)

-

4 M Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper or meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-chloro-o-phenylenediamine (14.26 g, 0.1 mol) with 4 M HCl (100 mL).

-

Addition of Formic Acid: To the resulting slurry, add formic acid (5.5 mL, ~0.12 mol).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.

-

Precipitation: Carefully neutralize the reaction mixture by the slow, dropwise addition of a 10% NaOH solution until the pH reaches approximately 7-8. The product will precipitate out of the solution.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.

Applications & Biological Activity

This compound is a versatile precursor used across multiple scientific disciplines, from pharmaceuticals to material science. Its derivatives have shown a wide spectrum of biological activities.

-

Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, including anti-cancer, anti-fungal, and anti-inflammatory agents. The benzimidazole scaffold is structurally similar to purine, allowing its derivatives to interact with various biological targets.

-

Antimalarial Activity: Research has demonstrated that derivatives of this compound, specifically 5-chlorobenzimidazolyl-chalcones, exhibit potent antiplasmodial activity against both chloroquine-sensitive (CQ-S) and

5-Chlorobenzimidazole molecular formula C7H5ClN2

An In-depth Technical Guide to 5-Chlorobenzimidazole (C₇H₅ClN₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This compound is a halogenated heterocyclic compound built upon the privileged benzimidazole scaffold, a motif central to numerous pharmaceuticals and biologically active molecules.[1] Its molecular formula is C₇H₅ClN₂, and it serves as a critical intermediate and building block in medicinal chemistry, agrochemicals, and materials science.[2] The chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing targeted therapeutics.[3] This guide provides an in-depth examination of this compound, covering its synthesis, physicochemical characteristics, reactivity, and applications, with a focus on field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Core Concepts: Structure and Significance

The structure of this compound consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzene portion.[3] This planar, aromatic system possesses unique chemical characteristics that underpin its utility.

-

The Benzimidazole Nucleus : This core structure is amphoteric. The pyrrolic N-H group can act as a weak acid, while the imine nitrogen (-N=) is a weak base.[3] This duality allows for diverse chemical modifications and facilitates interactions with biological targets through hydrogen bonding.[4][5]

-

The 5-Chloro Substituent : The presence of chlorine, an electron-withdrawing group, modulates the pKa of the imidazole nitrogens and influences the reactivity of the benzene ring in electrophilic substitution reactions.[3] Critically, it increases the molecule's lipophilicity compared to unsubstituted benzimidazole, which can enhance its ability to cross biological membranes—a key consideration in pharmacokinetic design.[3]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica"];

// Atom nodes N1 [label="N", pos="0,0.6!"]; C2 [label="C", pos="0.8,0!"]; N3 [label="N", pos="0,-0.6!"]; C4 [label="C", pos="-1.2,-1.2!"]; C5 [label="C", pos="-2.1,-0.6!"]; C6 [label="C", pos="-2.1,0.6!"]; C7 [label="C", pos="-1.2,1.2!"]; C3a [label="C", pos="-0.8,0!"]; C7a [label="C", pos="-0.8,0!"]; // Fused carbons

// Hydrogen nodes H_N1 [label="H", pos="-0.5,1.0!"]; H_C2 [label="H", pos="1.5,0!"]; H_C4 [label="H", pos="-1.2,-1.9!"]; H_C6 [label="H", pos="-2.8,1.0!"]; H_C7 [label="H", pos="-1.2,1.9!"];

// Chlorine node Cl5 [label="Cl", pos="-2.8,-1.0!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a [style=invis]; // To represent the fusion

// Hydrogen bonds N1 -- H_N1; C2 -- H_C2; C4 -- H_C4; C6 -- H_C6; C7 -- H_C7;

// Chlorine bond C5 -- Cl5;

// Double bonds (approximated with labels) label_N1_C2 [label="=", pos="0.4,0.3", fontsize=20]; label_N3_C3a [label="=", pos="-0.4,-0.3", fontsize=20]; label_C4_C5 [label="=", pos="-1.65,-0.9", fontsize=20]; label_C6_C7 [label="=", pos="-1.65,0.9", fontsize=20];

} caption: "Structure of this compound (C₇H₅ClN₂)"

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. The properties of this compound are well-documented, providing a clear analytical fingerprint for identity and purity confirmation.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂ | [2][6] |

| Molecular Weight | 152.58 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | 118-122 °C or 128-134 °C | [2] |

| ¹H NMR (DMSO-d₆) | δ 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.21 (dd, J=8.5, 1.8 Hz, 1H) | [7][8] |

| ¹³C NMR (DMSO-d₆) | δ 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2 | [7][8] |

| Mass Spec (ESI+) | m/z 153/155 (M+H)⁺, corresponding to ³⁵Cl/³⁷Cl isotopes | [8] |

| CAS Number | 4887-82-5 | [6] |

Note: The reported melting point varies between sources, which may be due to different isomeric purities or measurement conditions.

Synthesis: A Validated Protocol

The most reliable and common synthesis of this compound involves the condensation and cyclization of 4-chloro-1,2-phenylenediamine with formic acid.[3][9] This method, known as the Phillips condensation, is robust and ensures the correct positioning of the chlorine substituent.[3]

// Nodes A [label="Start: 4-chloro-1,2-phenylenediamine\n+ Formic Acid"]; B [label="Reflux\n(e.g., in 4M HCl)"]; C [label="Intermediate:\nN-formyl-4-chloro-1,2-phenylenediamine"]; D [label="Intramolecular Cyclization\n(Dehydration)"]; E [label="Neutralization\n(e.g., with NH4OH)"]; F [label="Precipitation & Isolation"]; G [label="End: this compound"];

// Edges A -> B [label="Step 1: Condensation"]; B -> C; C -> D [label="Step 2: Ring Closure"]; D -> E; E -> F [label="Step 3: Workup"]; F -> G; } caption: "General Synthesis Workflow for this compound."

Experimental Protocol: Phillips Condensation

Causality: This protocol utilizes formic acid as the source for the C2 carbon of the imidazole ring. The acidic medium (HCl) protonates the carbonyl oxygen of formic acid, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. The subsequent refluxing provides the necessary energy for the dehydration and ring closure.

Materials:

-

4-chloro-1,2-phenylenediamine

-

Formic acid (≥95%)

-

4 M Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH) solution

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).

-

Acidification: Slowly add 4 M HCl (approx. 5-6 mL per gram of diamine). The mixture will become a slurry.

-

Condensation & Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting diamine spot on the TLC plate indicates reaction completion.

-

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated ammonium hydroxide until the pH is approximately 7-8. This step is exothermic and should be performed in a fume hood with caution.

-

Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.

Chemical Reactivity and Derivatization Strategies

This compound is a versatile scaffold for further chemical modification, primarily at three sites: the N-H of the imidazole ring, the C2 position, and the C-Cl bond on the benzene ring.

A. N-Alkylation

Rationale: Attaching alkyl or aryl groups to the imidazole nitrogen is a common strategy to modulate solubility, metabolic stability, and receptor binding affinity. The reaction proceeds via deprotonation of the acidic N-H proton by a base, creating a nucleophilic anion that attacks an alkyl halide.[10]

Protocol: N-Alkylation of this compound

-

Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction to 60-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.

-

Workup: After cooling, pour the reaction mixture into ice-cold water. The N-alkylated product often precipitates and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The C-Cl bond can be functionalized to form new C-C bonds, although it is less reactive than corresponding C-Br or C-I bonds. The Suzuki-Miyaura coupling is a powerful tool for this transformation, enabling the introduction of aryl or vinyl groups.[11][12] This reaction is fundamental in modern drug discovery for building molecular complexity.[13][14] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[12]

// Nodes pd0 [label="Pd(0)L₂"]; pd_complex [label="[Ar-Pd(II)-X]L₂", fillcolor="#F1F3F4"]; transmetal [label="[Ar-Pd(II)-Ar']L₂", fillcolor="#F1F3F4"]; product [label="Ar-Ar'"];

// Invisible nodes for labels reagents1 [shape=plaintext, label="Ar-X\n(5-Cl-Benzimidazole)"]; reagents2 [shape=plaintext, label="Ar'-B(OH)₂\n+ Base"];

// Edges pd0 -> pd_complex [label=" Oxidative\n Addition"]; pd_complex -> transmetal [label=" Transmetalation"]; transmetal -> pd0 [label=" Reductive\n Elimination"];

// Connect reagents to the cycle reagents1 -> pd_complex [style=dashed, arrowhead=none]; reagents2 -> transmetal [style=dashed, arrowhead=none]; transmetal -> product [style=dashed, arrowhead=open, label=" Product\n Formation"]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Reaction."

Protocol: Suzuki Coupling (Conceptual)

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is then purified by silica gel column chromatography to isolate the coupled product.

Applications in Drug Discovery and Beyond

This compound is not just a laboratory curiosity; it is a cornerstone for creating molecules with significant real-world impact.

A. Medicinal Chemistry

The scaffold is integral to numerous therapeutic areas.[1][2]

-

Antimalarial Agents: Drug resistance, particularly to chloroquine, is a major global health challenge. Derivatives of this compound have shown potent activity against resistant strains of Plasmodium falciparum.[3][4] A series of 5-chlorobenzimidazolyl-chalcones demonstrated significant antiplasmodial effects.[3][5]

| Compound Derivative | IC₅₀ (µM) vs. Chloroquine-Resistant Strains | Source(s) |

| Unsubstituted Chalcone | 0.78 | [3][4] |

| Methoxylated Chalcone | 0.32 - 1.96 | [3][4] |

-

Anticancer and Antifungal Agents: The benzimidazole core is found in various anticancer and antifungal medications, and this compound serves as a key starting material for their synthesis.[2][3][15]

-

Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes like heme synthesis, with the 5-chloro substituent often enhancing inhibitory activity compared to other analogues like 5-nitro derivatives.[3]

B. Agrochemicals and Material Science

Beyond medicine, this compound is a building block for fungicides and herbicides, contributing to crop protection.[2] In material science, its incorporation into polymers can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.[2][3]

Safety and Toxicological Profile

As with any chemical reagent, proper handling of this compound is paramount. The available safety data indicates specific hazards that must be managed in a laboratory setting.[6]

| Hazard Information | GHS Classification and Precautionary Statements | Source(s) |

| Pictograms | Danger | [6] |

| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. | [6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

| Storage | Store at room temperature in a tightly closed container. | [2][16] |

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[16]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery and materials science cannot be overstated. Its unique combination of a biologically relevant benzimidazole core and a reactivity-modulating chloro-substituent provides a versatile platform for synthetic innovation. The protocols and data presented in this guide offer a robust foundation for researchers to confidently handle, characterize, and derivatize this compound, accelerating the development of novel molecules with therapeutic and industrial potential.

References

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (4887-82-5) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. journaljpri.com [journaljpri.com]

- 6. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ppublishing.org [ppublishing.org]

- 11. benchchem.com [benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Yoneda Labs [yonedalabs.com]

- 15. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 5-Chlorobenzimidazole from o-Phenylenediamine Derivatives

This guide provides a comprehensive technical overview for the synthesis of 5-chlorobenzimidazole, a key heterocyclic scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of the synthesis, explaining the rationale behind experimental choices and offering insights into process optimization and characterization.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. This structural motif is of paramount importance in medicinal chemistry, often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] The benzimidazole core is a key component in numerous pharmaceuticals with diverse therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer drugs.[1][2]

The introduction of a chlorine atom at the 5-position of the benzimidazole ring, yielding this compound, modulates the molecule's electronic and lipophilic properties. This substitution can significantly influence its pharmacokinetic and pharmacodynamic profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3]

This guide will focus on the most common and reliable method for synthesizing benzimidazoles: the Phillips-Ladenburg condensation. We will specifically detail the synthesis of this compound from 4-chloro-o-phenylenediamine and formic acid.

The Phillips-Ladenburg Condensation: A Mechanistic Overview

The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids is known as the Phillips-Ladenburg condensation.[4] This reaction proceeds via a cyclization-condensation mechanism.

The reaction is typically acid-catalyzed and involves two key stages:

-

N-acylation: The first step is the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate.

-

Intramolecular Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the acyl group in an intramolecular fashion. The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic benzimidazole ring.

Caption: The Phillips-Ladenburg condensation mechanism for the synthesis of this compound.

The Role of the Chloro Substituent: An Electronic Perspective

The presence of the electron-withdrawing chlorine atom on the o-phenylenediamine ring has a notable impact on the reaction. The chloro group deactivates the aromatic ring, reducing the nucleophilicity of the amino groups. This decreased nucleophilicity can make the initial N-acylation step more challenging compared to the reaction with unsubstituted o-phenylenediamine. Consequently, the reaction may require slightly more forcing conditions, such as a higher concentration of acid catalyst or a longer reaction time, to achieve a comparable yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the synthesis of benzimidazole published in Organic Syntheses, a highly reliable source for organic chemical preparations.[5] The procedure has been modified for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chloro-o-phenylenediamine | 142.58 | 14.26 g | 0.1 | Starting material. |

| Formic Acid (90%) | 46.03 | 7.7 mL (9.2 g) | 0.2 | Reagent and solvent. |

| 10% Sodium Hydroxide Solution | 40.00 | ~50 mL | - | For neutralization. |

| Decolorizing Carbon | - | 1 g | - | For purification. |

| Water | 18.02 | As needed | - | For washing and recrystallization. |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 14.26 g (0.1 mol) of 4-chloro-o-phenylenediamine and 7.7 mL (0.2 mol) of 90% formic acid.

-

Expert Insight: The use of a molar excess of formic acid ensures the complete conversion of the diamine starting material.[5]

-

-

Heating: Heat the mixture in a water bath at 100°C for 2 hours. The contents of the flask will solidify as the reaction progresses.

-

Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide solution with constant swirling. Continue the addition until the mixture is just alkaline to litmus paper.

-

Trustworthiness: Careful and slow neutralization is crucial to prevent excessive heat generation and potential side reactions. The product will precipitate out of the solution during this step.

-

-

Isolation of Crude Product: Collect the precipitated crude this compound by suction filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water (25 mL each).

-

Purification by Recrystallization:

-

Transfer the crude product to a 500 mL beaker and add approximately 400 mL of water. Heat the suspension to boiling to dissolve the solid.

-

Add 1 g of decolorizing carbon to the hot solution and continue to boil for 5-10 minutes.

-

Expert Insight: The decolorizing carbon will adsorb colored impurities, which are often formed from the oxidation of the o-phenylenediamine starting material.[5]

-

-

Filter the hot solution rapidly through a preheated Büchner funnel to remove the decolorizing carbon.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to complete the crystallization.

-

Collect the purified this compound crystals by suction filtration, wash with a small amount of cold water, and dry in an oven at 100°C.

-

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Expected Value | Source |

| Melting Point | 118-122 °C | [6] |

| Appearance | White to off-white solid | - |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J = 8.5 Hz, 1H), 7.21 (dd, J = 8.5, 1.8 Hz, 1H) | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2 | [2] |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or use a slight excess of formic acid. Ensure the reaction temperature is maintained at 100°C. |

| Loss of product during workup. | Ensure complete precipitation during neutralization. Minimize the amount of hot solvent used during recrystallization. | |

| Colored Product | Oxidation of the starting material. | Use fresh 4-chloro-o-phenylenediamine. Ensure efficient removal of colored impurities with decolorizing carbon. A second recrystallization may be necessary. |

| Incomplete Dissolution during Recrystallization | Insufficient solvent. | Add more hot water in small portions until the solid dissolves completely. |

Conclusion

The Phillips-Ladenburg condensation of 4-chloro-o-phenylenediamine with formic acid provides a reliable and straightforward route to this compound. By understanding the underlying mechanism and the electronic influence of the chloro substituent, researchers can effectively troubleshoot and optimize this synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis of this important medicinal chemistry building block.

References

- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Recent Patents on Anti-Cancer Drug Discovery, 18(5), 564-585.

- Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. (2013). Chemistry Central Journal, 7, 63.

- Benzimidazole. Organic Syntheses, Coll. Vol. 2, p.65 (1943); Vol. 11, p.8 (1931).

- Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles.

- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(49), 34749-34781.

- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). Journal of Saudi Chemical Society, 20, S377-S391.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).

- overcoming challenges in the synthesis of substituted benzimidazoles. (n.d.). Benchchem.

- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2024). Current Chemistry Letters, 14(2), 323-334.

- Mechanism of benzimidazole from o-phenylenediamine and formic acid.

-

PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved December 25, 2025, from [Link]

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). In Name Reactions in Heterocyclic Chemistry II (pp. 2197-2199). John Wiley & Sons, Inc.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(19), 6523.

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. adichemistry.com [adichemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chlorobenzimidazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chlorobenzimidazole, a heterocyclic compound of significant interest to researchers, medicinal chemists, and material scientists. We will delve into its core physical and chemical properties, established synthesis protocols, and its versatile applications, particularly in the realm of drug development. The causality behind experimental choices and the inherent logic of its chemical behavior will be emphasized to provide actionable insights for laboratory professionals.

Molecular Identity and Structural Characteristics

This compound is a substituted aromatic organic compound. Its structure is characterized by a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 5-position of the benzimidazole core.[1] This substitution is critical as it significantly influences the molecule's electronic properties, lipophilicity, and ultimately, its biological activity and reactivity.[1]

The planar, aromatic system allows for π-electron delocalization across both rings. The imidazole portion of the molecule contains two nitrogen atoms: a pyrrole-like nitrogen (N-H) that can act as a hydrogen bond donor and a pyridine-like nitrogen that is a hydrogen bond acceptor. This amphoteric nature is fundamental to its chemical behavior and its interactions with biological targets.[1]

Due to proton migration between the two nitrogen atoms of the imidazole ring, this compound exists as a mixture of two rapidly interconverting tautomers: 5-chloro-1H-benzimidazole and 6-chloro-1H-benzimidazole. In most contexts, including solution-phase NMR spectroscopy, these tautomers are indistinguishable and the compound is referred to as 5(6)-chlorobenzimidazole.[2][3]

Physical and Chemical Properties

The physicochemical properties of this compound are pivotal for its handling, storage, and application in synthesis. The compound is typically a white to off-white crystalline solid at room temperature.[4] The chlorine substituent increases its molecular weight and enhances its lipophilicity compared to the parent benzimidazole, a feature that can improve its ability to cross biological membranes.[1]

| Property | Value | Source(s) |

| CAS Number | 4887-82-5 | [5] |

| Molecular Formula | C₇H₅ClN₂ | [5] |

| Molecular Weight | 152.58 g/mol | [5] |

| Appearance | White to off-white powder/solid | [4][6] |

| Melting Point | 118-122 °C (lit.) | [6][7] |

| Purity | ≥ 96% | [6] |

| SMILES | Clc1ccc2[nH]cnc2c1 | [6] |

| InChI Key | NKLOLMQJDLMZRE-UHFFFAOYSA-N | [6] |

Reactivity Insights: The chemical reactivity of this compound is governed by its benzimidazole core and the chloro-substituent.

-

Amphoteric Character : The molecule exhibits both acidic and basic properties. The N-H proton can be abstracted by a base, while the lone pair on the sp²-hybridized nitrogen can be protonated by an acid. This allows for the formation of various salts.[1]

-

Aromatic Substitution : The benzene ring can undergo further electrophilic substitution, with the existing substituents directing the position of new groups.

-

Nucleophilic Aromatic Substitution : While the chlorine atom is generally stable, it can be a site for nucleophilic aromatic substitution under specific reaction conditions, enabling further diversification of the molecular scaffold.[1]

Synthesis and Experimental Protocols

The most common and established method for synthesizing benzimidazole scaffolds is the Phillips condensation. This involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (like an aldehyde followed by oxidation) under acidic conditions. For this compound, the logical starting material is 4-chloro-o-phenylenediamine.

Experimental Protocol: Synthesis via Phillips Condensation

This protocol is adapted from the well-established procedure for benzimidazole synthesis, applying it to the chlorinated analog.[8]

-

Reaction Setup : In a 500 mL round-bottomed flask, combine 0.5 moles of 4-chloro-o-phenylenediamine with 0.75 moles of 90% formic acid.

-

Rationale: An excess of formic acid is used to ensure the complete consumption of the more expensive diamine starting material.[8]

-

-

Condensation : Heat the reaction mixture in a water bath at 100°C for 2 hours.

-

Rationale: This temperature provides sufficient energy for the condensation and subsequent cyclization to occur without significant decomposition.

-

-

Work-up : After cooling the flask to room temperature, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) while swirling the flask. Continue addition until the mixture is just alkaline to litmus paper.

-

Rationale: The base neutralizes the excess formic acid and the benzimidazole salt, precipitating the free base product. Slow addition is crucial to control the exothermic neutralization reaction.

-

-

Isolation : Collect the precipitated crude product by suction filtration using a Büchner funnel. Rinse the reaction flask with ice-cold water to transfer all solids. Wash the filter cake with a small volume of cold water.

-

Rationale: Using cold water minimizes the loss of the product, which has some solubility in water.

-

-

Purification : Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal (e.g., Norite) and digest for 15 minutes.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds. Activated charcoal is used to adsorb colored impurities.

-

-

Crystallization and Drying : Filter the hot solution rapidly through a pre-heated funnel to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 10-15°C to maximize crystal formation. Collect the purified white crystals by suction filtration, wash with a small amount of cold water, and dry at 100°C.

Key Applications in Research and Development

This compound is not typically an end-product but rather a crucial building block and intermediate in the synthesis of more complex molecules.[4] Its structural features make it a valuable scaffold in several high-value applications.

-

Pharmaceutical Development : The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The 5-chloro substituent often enhances biological activity. Derivatives have been explored as:

-

Antifungal and Anti-inflammatory Agents : The scaffold is used to generate molecules that interact effectively with various biological targets.[4]

-

Anticancer Agents : It serves as an intermediate in the synthesis of compounds targeting cancer-related pathways.

-

Antimalarial Agents : Recent studies have shown that 5-chlorobenzimidazolyl-chalcones exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[1]

-

-

Agricultural Chemicals : It is a precursor for the synthesis of fungicides and herbicides, contributing to crop protection and pest management.[4]

-

Material Science : When incorporated into polymers, the this compound moiety can enhance durability and resistance to environmental factors like UV radiation and chemical exposure.

-

Biochemical Research : The molecule and its derivatives are utilized in studies of enzyme inhibition and for probing various cellular processes.[4] For instance, certain 5-chloro derivatives have been shown to be potent inhibitors of heme synthesis.[1]

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for quality control and research integrity. NMR spectroscopy and mass spectrometry are the primary analytical tools.

¹H and ¹³C NMR Spectroscopy

The following data were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[9]

-

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 12.61 (s, 1H) : This broad singlet corresponds to the acidic proton on the nitrogen (N-H) of the imidazole ring.

-

δ 8.27 (s, 1H) : This singlet is assigned to the proton at the C2 position, situated between the two nitrogen atoms.

-

δ 7.65 (s, 1H) : A singlet corresponding to the proton at the C4 position.

-

δ 7.60 (d, J = 8.5 Hz, 1H) : A doublet assigned to the proton at the C7 position.

-

δ 7.21 (dd, J = 8.5, 1.8 Hz, 1H) : A doublet of doublets corresponding to the proton at the C6 position.

-

-

¹³C NMR (100 MHz, DMSO-d₆) :

-

δ 143.4 : C2

-

δ 139.3 : C7a (fused carbon)

-

δ 136.6 : C3a (fused carbon)

-

δ 126.2 : C5 (carbon bearing the chlorine atom)

-

δ 122.0 : C6

-

δ 116.4 : C4

-

δ 115.2 : C7

-

Mass Spectrometry (MS)

In a mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Expected Molecular Ion (M⁺) : A pair of peaks at m/z 152 and m/z 154, with a relative intensity ratio of approximately 3:1.

-

Fragmentation : Common fragmentation pathways for benzimidazoles include the loss of HCN (27 Da) from the imidazole ring.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Safety glasses or goggles are mandatory.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection : Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.[6]

-

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, well-ventilated area at room temperature.[4]

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its unique combination of a privileged benzimidazole scaffold and an activity-enhancing chloro-substituent makes it a versatile intermediate for developing a wide array of functional molecules. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for researchers aiming to leverage its potential in drug discovery, material science, and agricultural applications.

References

-

G, S., Boiani, M., & González, M. (2007). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR Spectra of this compound (2d). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1666. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-benzimidazole. Wiley. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. PubMed. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Vietnam Journal of Science and Technology. (n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomers of benzimidazole moiety. Retrieved from [Link]

-

Scientific Laboratory Supplies (SLS). (n.d.). This compound, 96%. Retrieved from [Link]

Sources

- 1. This compound (4887-82-5) for sale [vulcanchem.com]

- 2. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound 96 4887-82-5 [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of 5-Chlorobenzimidazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chlorobenzimidazole (C₇H₅ClN₂), a key intermediate in the pharmaceutical and agrochemical industries.[1] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a foundation for its application in synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound featuring a benzimidazole core with a chlorine substituent.[2] This structure imparts a unique combination of physicochemical properties, making it a valuable building block in the synthesis of a wide range of bioactive molecules, including antifungal agents and other therapeutic compounds.[1] An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies such as recrystallization, and formulating final products. The presence of the chlorine atom increases the lipophilicity of the molecule compared to unsubstituted benzimidazole, which influences its solubility profile.[2]

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 118-122 °C (lit.) or 128-134 °C (lit.) | [1] |

| CAS Number | 4887-82-5 |

Understanding the Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like." Its structure contains both a polar N-H group within the imidazole ring, capable of hydrogen bonding, and a less polar chlorophenyl group. This dual nature suggests that its solubility will vary across the spectrum of organic solvents.

Table of Qualitative and Semi-Quantitative Solubility of this compound:

| Solvent Class | Solvent | Polarity | Inferred Solubility | Rationale/Context |

| Polar Protic | Ethanol | High | Moderately Soluble | Used for recrystallization of 2-methyl-5-chlorobenzimidazole, indicating solubility, especially when heated.[5][6] |

| Polar Aprotic | Acetone | High | Likely Soluble | Acetone is mentioned as a solvent for the alkylation of 2-methyl-5-chlorobenzimidazole.[5] |

| Dimethyl Sulfoxide (DMSO) | High | Likely Soluble | UV-Vis absorbance spectra of benzimidazole derivatives have been taken in DMSO.[7] | |

| Acetonitrile | High | Likely Soluble | Used as a mobile phase component in HPLC analysis of benzimidazole derivatives.[8][9] | |

| Less Polar | Ethyl Acetate / Dichloromethane | Medium | Soluble | Used as eluents in column chromatography for the purification of this compound, indicating solubility.[10] |

| Non-Polar | Toluene | Low | Sparingly Soluble | Toluene is used as a solvent in the synthesis of related benzimidazole derivatives.[11] |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the following detailed protocol for the shake-flask method, a gold-standard technique, is provided. This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

The Shake-Flask Method: A Step-by-Step Guide

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound solid to a clear glass vial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method is highly suitable for the accurate quantification of this compound.

-

Column: A C18 column is a common choice for separating benzimidazole derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile) is often effective.[8][9]

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (a specific study on a related compound used 278 nm) is appropriate.[12]

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the concentration in the test sample.

UV-Vis Spectroscopy:

For a more rapid, though potentially less specific, analysis, UV-Vis spectroscopy can be employed.

-

Solvent: The diluted sample should be prepared in a solvent that does not interfere with the absorbance spectrum of this compound.

-

Wavelength: The absorbance should be measured at the wavelength of maximum absorbance (λmax) for this compound. This should be determined by scanning a solution of the compound across a range of UV wavelengths.

-

Quantification: A calibration curve based on Beer-Lambert's law is necessary for accurate concentration determination.

Recrystallization for Purification: Leveraging Solubility Differences

Recrystallization is a powerful technique for purifying solid compounds, and it relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[13] For this compound, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]

General Recrystallization Procedure:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (4887-82-5) for sale [vulcanchem.com]

- 3. scbt.com [scbt.com]

- 4. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ppublishing.org [ppublishing.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Home Page [chem.ualberta.ca]

- 14. mt.com [mt.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chlorobenzimidazole

Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 5-Chlorobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols for obtaining and interpreting high-quality crystallographic data. The guide details the synthesis and crystallization of this compound, provides a step-by-step protocol for single-crystal X-ray diffraction, and presents an analysis of its molecular geometry and crystal packing.

Introduction: The Significance of this compound

Benzimidazoles are a vital class of heterocyclic compounds, with a molecular structure featuring the fusion of benzene and imidazole rings.[1] The benzimidazole scaffold is a key structural motif in a wide array of pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the benzimidazole ring, yielding this compound, modulates the electronic and lipophilic properties of the parent molecule, often enhancing its biological activity and therapeutic potential.[2]

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, including antifungal and anti-inflammatory drugs.[2] A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutic agents. X-ray crystallography stands as the definitive method for elucidating the precise arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.[3][4]

This guide will walk through the complete workflow of a single-crystal X-ray diffraction study of this compound, from obtaining suitable crystals to the final analysis of the crystal structure.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most critical factor determining the quality of the diffraction data and, consequently, the accuracy of the final structure.[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 4-chloro-o-phenylenediamine with formic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4-chloro-o-phenylenediamine in 20 mL of 4M hydrochloric acid.

-

Addition of Formic Acid: To this solution, add 12 mmol of formic acid.

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a 10% aqueous solution of sodium hydroxide until a pH of approximately 7-8 is reached. This will precipitate the crude this compound.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield a crystalline solid.

Crystallization of this compound

The growth of single crystals suitable for X-ray diffraction often requires careful experimentation with various crystallization techniques. For organic molecules like this compound, slow evaporation of a saturated solution is a commonly successful method.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: Choose a solvent in which this compound is moderately soluble. A solvent system where the compound is sparingly soluble at room temperature but readily soluble upon heating is ideal. Ethanol or a mixture of ethanol and water is a good starting point.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of purified this compound in the chosen solvent by gentle heating and stirring.

-

Filtration: Filter the hot solution through a pre-warmed filter paper or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound should form.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The following protocol outlines the key steps in this process.

The Workflow of Crystal Structure Determination

The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and analysis.

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[4]

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector.

-

A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal. This minimizes thermal vibrations and reduces radiation damage, leading to higher quality diffraction data.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

-

The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is recorded by the detector. A complete dataset consists of hundreds of such images.

-

-

Data Processing:

-

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Corrections are applied for various experimental factors, including Lorentz-polarization effects and absorption.

-

-

Structure Solution and Refinement:

-

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules like this compound, direct methods are typically used to obtain an initial set of phases.

-

These initial phases are used to calculate an electron density map, from which the positions of the atoms can be determined.

-

The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization procedure. This process optimizes the atomic coordinates, and atomic displacement parameters (describing thermal motion) to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

Crystal Structure of this compound

The crystal structure of this compound has been determined in a complex with human phenylethanolamine N-methyltransferase (PDB ID: 3KQW).[6][7] While this represents the structure in a protein-bound state, it provides precise data on the molecular geometry of the this compound ligand.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound as found in the PDB entry 3KQW.[6]

| Parameter | Value (for PDB ID: 3KQW)[6] |

| Chemical Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Crystal System | (Data for the protein complex) |

| Space Group | (Data for the protein complex) |

| Unit Cell Dimensions | (Data for the protein complex) |

| Resolution | 2.49 Å |

| R-Value Work | 0.194 |

| R-Value Free | 0.262 |

Molecular Structure and Conformation

The molecular structure of this compound consists of a planar benzimidazole ring system with a chlorine atom attached to the benzene ring at position 5. The analysis of the crystallographic data from PDB entry 3KQW reveals the precise bond lengths and angles of the molecule.

Figure 2: Molecular structure of this compound with representative bond lengths.

The planarity of the benzimidazole ring is a key feature, arising from the sp² hybridization of the carbon and nitrogen atoms. This planarity facilitates π-π stacking interactions, which are often important in the crystal packing of aromatic molecules.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. These interactions dictate the physical properties of the crystalline material.

In the context of the protein-ligand complex (PDB ID: 3KQW), the this compound molecule is primarily interacting with the amino acid residues of the protein's active site. However, in a crystal of pure this compound, one would expect to observe intermolecular hydrogen bonds involving the imidazole N-H group as a donor and the sp²-hybridized nitrogen atom as an acceptor. The chlorine atom can also participate in halogen bonding interactions.

Figure 3: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the crystal structure analysis of this compound. The methodologies detailed herein, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, represent the gold standard for elucidating the three-dimensional atomic arrangement of small molecules. The structural insights gained from such analyses are indispensable for understanding the structure-activity relationships of this compound derivatives and for guiding the development of new therapeutic agents and advanced materials. The self-validating nature of the described protocols ensures the generation of accurate and reliable crystallographic data, forming a solid foundation for further research and development.

References

-

RCSB Protein Data Bank. (2010). Crystal Structure of hPNMT in Complex AdoHcy and this compound (PDB ID: 3KQW). Retrieved from [Link][6]

-

PubChem. (n.d.). 5-chloro-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from [Link][7]

-

Cheung, E. Y., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 243-249. Retrieved from [Link][3]

-

Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52523. Retrieved from [Link][5]

-

X-raybs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link][4]

-

Shan, N. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation (pp. 305-317). Humana Press. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 805050: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Iowa Research Online. (n.d.). CCDC 2352759: Experimental Crystal Structure Determination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. IntechOpen. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

SLS. (n.d.). This compound, 96%. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link][2]

-

Finornic Chemicals. (n.d.). This compound. Retrieved from [Link][1]

-

Liu, X., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2021). Synthesis, characterization, X-ray structure, computational studies, and bioassay of novel compounds combining thiophene and benzimidazole moieties. Journal of Chemistry, 2021, 1-13. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-benzimidazole. Retrieved from [Link]

-

Townsend, L. B., et al. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 38(20), 4098-4105. Retrieved from [Link]

-

Al-Dies, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4983. Retrieved from [Link]

-

RCSB PDB. (n.d.). 3VB5. Retrieved from [Link]

Sources

- 1. finornic.com [finornic.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 6. rcsb.org [rcsb.org]

- 7. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 5-Chlorobenzimidazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a privileged heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows for facile interactions with a wide array of biological targets.[2] The introduction of a chlorine atom at the 5-position of the benzimidazole ring creates a unique pharmacophore, 5-chlorobenzimidazole, which has been extensively explored as a starting point for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, delving into the nuances of how structural modifications influence their biological activity across various therapeutic landscapes, including infectious diseases and oncology.

The this compound Core: A Versatile Template for Therapeutic Innovation

The this compound scaffold is a bicyclic aromatic system composed of a benzene ring fused to an imidazole ring, with a chlorine substituent at the 5-position. The presence of the chlorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profiles. The key positions for structural modification on this scaffold are the N-1 and C-2 positions of the imidazole ring, and to a lesser extent, the remaining positions on the benzene ring.[1] Strategic substitutions at these sites have led to the discovery of potent agents with antimalarial, antiviral, anticancer, and antimicrobial properties.

Structure-Activity Relationships: A Therapeutic Area Perspective

The following sections will explore the SAR of this compound derivatives in the context of specific therapeutic applications, highlighting key structural features that govern their biological activity.

Antimalarial Activity: Targeting Chloroquine-Resistant Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents.[3] this compound derivatives, particularly chalcones, have shown significant promise in this area.[3]

A key determinant of antiplasmodial activity in this series is the nature of the substituent on the chalcone moiety. For instance, a methoxy group on the phenyl ring of the chalcone can enhance activity against both chloroquine-sensitive and chloroquine-resistant strains.[3] Molecular docking studies suggest that the pyrrolic nitrogen of the benzimidazole and the ketone of the propenone are crucial for binding to the target, likely dihydrofolate reductase-thymidylate synthase (DHFR-TS).[3]

.

| Compound | Substituent (R) | IC50 (µM) vs. CQ-S Strain | IC50 (µM) vs. CQ-R Strain | Reference |

|---|---|---|---|---|

| 3b | H | - | 0.78 | [3] |

| 3e | 4-OCH3 | 0.32 | 1.96 | [3] |

| 3d | 4-Cl | - | <3 | [3] |

| 3f | 4-N(CH3)2 | - | <3 |[3] |

Antiviral Activity: Combating Human Cytomegalovirus (HCMV)

Benzimidazole derivatives have been extensively investigated as antiviral agents, with a particular focus on their activity against human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals.[4][5] The SAR studies in this area have revealed the critical role of the substituent at the N-1 and C-2 positions.

The addition of a ribosyl moiety at the N-1 position is a common strategy to mimic natural nucleosides and interfere with viral replication.[4] Further modifications at the C-2 position can significantly impact potency and selectivity. For example, replacing a chlorine atom at the C-2 position with a bromine atom can lead to a four-fold increase in anti-HCMV activity without a significant increase in cytotoxicity.[4] The mechanism of action for many of these antiviral benzimidazoles involves the inhibition of viral DNA synthesis or maturation.[5][6]

.

| Compound | N-1 Substituent | C-2 Substituent | C-5/C-6 Substituents | Anti-HCMV IC50 (µM) | Reference |

|---|---|---|---|---|---|

| DRB | β-D-ribofuranosyl | H | 5,6-dichloro | 42 | [4] |

| TCRB | β-D-ribofuranosyl | Cl | 5,6-dichloro | 2.9 | [4] |

| BDCRB | β-D-ribofuranosyl | Br | 5,6-dichloro | ~0.7 |[4] |

Anticancer Activity: Targeting Proliferation and Survival Pathways